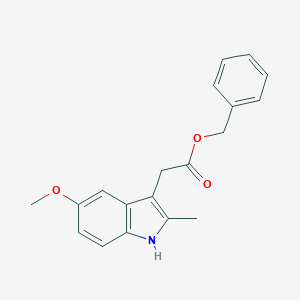

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzyl ester linked to an indole moiety, which is further substituted with a methoxy group and a methyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the esterification of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts can also be employed to minimize waste and improve the sustainability of the process.

Types of Reactions:

Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed:

Oxidation: Formation of 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate.

Reduction: Formation of benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.

5-Methoxy-2-methylindole: Lacks the ester group present in Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Benzyl 2-(2-methyl-1H-indol-3-yl)acetate: Similar structure but without the methoxy group.

Uniqueness: this compound is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can significantly influence its biological activity and chemical reactivity. The benzyl ester group also adds to its distinctiveness, providing a site for further chemical modifications.

Activité Biologique

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a benzyl ester linked to an indole moiety with methoxy and methyl substitutions, exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and neurodegenerative disorders.

Overview of Biological Activities

Indole derivatives are well-known for their broad spectrum of biological activities. This compound has been specifically studied for the following activities:

- Antiviral Activity : Exhibits potential against various viral infections.

- Anti-inflammatory Properties : Demonstrates the ability to reduce inflammation in cellular models.

- Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Protects cells from oxidative stress.

The mechanism of action of this compound involves several biochemical pathways:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Tubulin Polymerization Inhibition : The compound may inhibit tubulin polymerization, which is crucial for cell division.

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell survival pathways.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Anticancer Studies

A study demonstrated that this compound induced apoptosis in a dose-dependent manner in various cancer cell lines. It was found to significantly inhibit cell proliferation and induce morphological changes indicative of apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| 5-Methoxy-2-methylindole | Lacks ester group | Limited bioactivity compared to target |

| Benzyl 2-(2-methyl-1H-indol-3-yl)acetate | Similar structure without methoxy | Moderate anticancer properties |

| This compound | Unique methoxy and methyl groups | Broad spectrum of activities |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was administered to cultured cancer cells. Results indicated a significant reduction in cell viability, with IC50 values demonstrating its potency as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 3.00 to 12.28 µmol/mL, indicating strong antimicrobial properties against resistant strains .

Propriétés

IUPAC Name |

benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYYFSIPIJCMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.